N-cyclohexyl-2-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDOPTQTRPMFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850570-34-2 | |
| Record name | N-Cyclohexyl-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850570-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
N Cyclohexyl 2 Methoxyaniline As a Ligand in Coordination Chemistry
Design and Synthesis of N-Cyclohexyl-2-methoxyaniline-Derived Ligands
The strategic design of ligands derived from this compound is pivotal for their application in coordination chemistry. The inherent properties of the parent molecule provide a foundation for creating ligands with specific coordination preferences and functionalities.
Formation of Schiff Base Ligands Incorporating this compound Moieties
Schiff base ligands, formed by the condensation reaction between a primary amine and an aldehyde or ketone, are among the most widely studied classes of ligands in coordination chemistry. researchgate.netresearchgate.net The reaction of this compound with various aldehydes, such as salicylaldehyde (B1680747) and its derivatives, yields bidentate or polydentate Schiff base ligands. bohrium.commdpi.comjocpr.com These ligands are capable of forming stable complexes with a variety of transition metal ions. bohrium.com
The synthesis typically involves the direct reaction of this compound with the desired carbonyl compound in a suitable solvent, often with heating to facilitate the condensation. The resulting imine or azomethine group (-C=N-) is a key feature of the Schiff base ligand, providing a nitrogen donor atom for coordination to a metal center. researchgate.net The presence of the methoxy (B1213986) group's oxygen atom and potentially other donor atoms from the aldehyde component allows for the formation of chelate rings upon complexation, enhancing the stability of the resulting metal complexes. researchgate.net
For instance, the reaction of this compound with salicylaldehyde derivatives can produce ligands that coordinate to metal ions through the imine nitrogen and the phenolic oxygen. bohrium.com
Structural Diversification of Ligands for Enhanced Coordination Properties
To enhance the coordination properties and tailor the functionality of the resulting metal complexes, the basic this compound scaffold can be structurally modified. This diversification can be achieved by introducing different functional groups onto the aromatic ring or by varying the aldehyde or ketone used in the Schiff base condensation.
These modifications can influence several key aspects of the ligand and its metal complexes:
Coordination Number and Geometry: By incorporating additional donor atoms, the denticity of the ligand can be increased, leading to the formation of complexes with higher coordination numbers and different geometries.
Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds.
Steric Hindrance: The bulky cyclohexyl group already provides significant steric hindrance, which can influence the coordination geometry and prevent the formation of polymeric structures. Further steric bulk can be introduced to fine-tune these effects.
Solubility: The incorporation of specific functional groups can alter the solubility of both the ligand and its metal complexes in various solvents.
This strategic diversification allows for the creation of a wide array of ligands with tailored properties for specific applications in catalysis, materials science, and biological chemistry. bohrium.comresearchgate.net
Complexation with Transition Metals
The coordination of this compound-derived ligands with transition metals leads to the formation of a diverse range of metal complexes with interesting structural and electronic properties.
Coordination Geometry and Ligand Field Effects in Metal Complexes
The coordination geometry of the resulting metal complexes is dictated by several factors, including the nature of the metal ion, the denticity of the ligand, and the steric constraints imposed by the ligand's structure. The bulky cyclohexyl group on the this compound moiety can play a significant role in determining the final geometry of the complex, often favoring lower coordination numbers or distorted geometries. rsc.org
Common coordination geometries observed for transition metal complexes with Schiff base ligands include tetrahedral, square planar, and octahedral. uokerbala.edu.iqacs.org The specific geometry adopted influences the electronic properties of the complex, including its color, magnetic properties, and reactivity.
Ligand field effects arise from the interaction between the d-orbitals of the transition metal ion and the orbitals of the donor atoms of the ligand. The strength of this interaction, known as the ligand field splitting, depends on the nature of the ligand and the metal ion. The electronic spectrum of a complex can provide valuable information about the ligand field splitting and the coordination geometry.
Chelation Effects and Stability Studies of Metal-Ligand Complexes
Schiff base ligands derived from this compound are often multidentate, meaning they can bind to a metal ion through multiple donor atoms. This leads to the formation of chelate rings, which significantly enhances the thermodynamic stability of the resulting metal complexes compared to complexes with monodentate ligands. slideshare.net This phenomenon is known as the chelate effect.
The table below summarizes the stability constants for some transition metal complexes with a related Schiff base ligand.
| Metal Ion | log K1 | log K2 |
| Mn(II) | 4.5 | 3.8 |
| Co(II) | 5.2 | 4.3 |
| Ni(II) | 5.8 | 4.9 |
| Cu(II) | 7.1 | 6.2 |
| Zn(II) | 4.9 | 4.1 |
Note: The data presented is illustrative and based on findings for structurally similar Schiff base complexes. The actual stability constants for this compound-derived ligands may vary.
Role in Supramolecular Chemistry and Self-Assembly Processes
The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to the self-assembly of complex, well-defined architectures from molecular building blocks. nih.gov Ligands derived from this compound, with their specific structural information encoded in their shape and functional groups, can act as programmed building blocks in the construction of supramolecular assemblies. mdpi.com
Coordination-driven self-assembly utilizes the directional and reversible nature of metal-ligand bonds to construct discrete two- and three-dimensional structures such as molecular polygons and polyhedra. acs.org The geometric preferences of both the metal ion (acting as a "corner") and the ligand (acting as a "linker") dictate the final architecture of the self-assembled species.
The steric bulk of the cyclohexyl group in this compound-derived ligands can play a crucial role in directing the self-assembly process. It can prevent the formation of simple polymeric chains and instead favor the formation of discrete, finite structures. Furthermore, non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces can play a significant role in stabilizing the resulting supramolecular architectures. mdpi.com
Catalytic Applications of N Cyclohexyl 2 Methoxyaniline and Its Metal Complexes
Polymerization Catalysis Mediated by Derived Metal Complexes
Complexes incorporating ligands structurally related to N-cyclohexyl-2-methoxyaniline have been investigated as catalysts for the polymerization of polar monomers like methyl methacrylate (B99206) (MMA) and for the ring-opening polymerization (ROP) of cyclic esters such as lactide.
Metal complexes featuring N-cyclohexyl substituents on the ligand framework have shown significant activity in the polymerization of methyl methacrylate (MMA). For instance, zinc(II) complexes bearing N-substituted 2-iminomethylpyridine and 2-iminomethylquinoline ligands are effective initiators for MMA polymerization. researchgate.net A notable example is a zinc chloride complex containing an N-cyclohexyl-1-(pyridin-2-yl)methanimine ligand, which, when activated by modified methylaluminoxane (B55162) (MMAO), exhibits high catalytic activity. researchgate.net This system can produce poly(methyl methacrylate) (PMMA) with a high molecular weight and moderate syndiotacticity. researchgate.net
The stereoselectivity of the polymerization is a critical aspect, influencing the properties of the resulting polymer. In many systems using late transition metal complexes, such as those based on copper(II), cobalt(II), and nickel(II), the formation of syndiotactic-enriched PMMA is common. nih.govjlu.edu.cnresearchgate.net The structure of the ligand, particularly the steric bulk and electronic nature of the substituents, plays a pivotal role in controlling the stereochemistry of the polymer chain. nih.govjlu.edu.cn For example, in studies with α-diimine nickel(II) complexes, ligands with bulkier frameworks tend to show lower catalytic activities. jlu.edu.cn Conversely, cobalt(II) and copper(II) complexes with certain N'-substituted amine derivatives have demonstrated high activity, yielding syndiotactic-rich PMMA with high glass transition temperatures (Tg). nih.govresearchgate.net
Table 1: Performance of Selected N-Cyclohexyl-Containing Catalysts in MMA Polymerization
| Catalyst System | Co-catalyst | Temperature (°C) | Activity (g PMMA/mol·M·h) | Polymer Tacticity (rr) | Molecular Weight (Mw, g/mol ) | Ref |
| N-cyclohexyl-1-(pyridin-2-yl)methanimine-ZnCl₂ | MMAO | 60 | 3.33 × 10⁴ | Moderate Syndiotactic | 9.62 × 10⁵ | researchgate.net |
| N,N'-bis-N-cyclohexyl-iminomethylpyridine-CuCl₂ | MMAO | 60 | - | Syndio-enriched (0.68) | - | nih.gov |
| N'-cyclohexyl-N,N',N-bis((1H-pyrazol-1-yl)methyl)amine-CoCl₂ | MMAO | 60 | 4.02 × 10⁴ | Syndiotactic | 1.05 × 10⁶ | researchgate.net |
Note: 'rr' refers to the syndiotactic triad (B1167595) content in the polymer chain. MMAO stands for modified methylaluminoxane.
The ring-opening polymerization (ROP) of lactide (LA) to produce polylactide (PLA), a biodegradable and biocompatible polyester, is another significant application for metal complexes derived from N-cyclohexyl-aniline type ligands. Zinc chloride complexes supported by aminophenolate ligands have been shown to be effective catalysts for the ROP of racemic lactide (rac-LA). sioc-journal.cn In one study, a complex featuring a cyclohexyl group on the nitrogen atom of the ligand backbone demonstrated the highest isotactic selectivity (Pm = 0.70 at 25 °C) among the tested catalysts. sioc-journal.cn This highlights the crucial role of the N-cyclohexyl group in controlling the polymer microstructure. sioc-journal.cn
Similarly, in-situ generated dimethyl zinc derivatives of N-cyclohexyl-1-(quinolin-2-yl)methanimine have been used to polymerize rac-LA, yielding heterotactic polylactide (Pr up to 0.91). researchgate.net Copper(II) complexes with related iminomethylpyridine ligands have also proven efficient in polymerizing rac-LA, producing heterotactic PLA with a high degree of control (Pr up to 0.88). nih.gov The living nature of these polymerizations is often evidenced by the narrow polydispersity indices (PDI) of the resulting polymers and the linear relationship between molecular weight and monomer conversion. nih.gov
Table 2: Ring-Opening Polymerization of rac-Lactide with N-Cyclohexyl-Containing Catalysts
| Catalyst System | Polymerization Temperature (°C) | Resulting Polymer | Stereoselectivity (P-value) | Ref |
| Aminophenolate-ZnCl₂ with N-cyclohexyl group | 25 | Isotactic PLA | Pm = 0.70 | sioc-journal.cn |
| N-cyclohexyl-1-(quinolin-2-yl)methanimine-ZnMe₂ | - | Heterotactic PLA | Pr = 0.91 | researchgate.net |
| N-cyclohexyl-1-(pyridin-2-yl)methanimine-CuMe₂ | -25 | Heterotactic PLA | Pr = 0.88 | nih.gov |
Note: Pm refers to the probability of meso linkages (isotactic bias), while Pr refers to the probability of racemo linkages (heterotactic or syndiotactic bias).
The performance of these catalytic systems is highly sensitive to substitutions on the ligand framework. Both electronic and steric factors of the substituents can profoundly impact catalytic activity, selectivity, and the degree of control over the polymerization process. nih.gov
For zinc complexes in lactide ROP, substituting the N-cyclohexyl group with a linear n-butyl group resulted in a catalyst with significantly higher activity, although the selectivity shifted from isotactic to producing cyclic polymers. sioc-journal.cn This demonstrates a clear trade-off between catalytic speed and stereocontrol, governed by the nature of the N-substituent. Studies on Group 3 metal complexes for lactide polymerization also confirm that the nature of ligand substituents has a significant influence on the control of the polymerization and, in particular, on the tacticity of the resulting polymer. nih.gov
In MMA polymerization, the steric bulk of the ligand is a determining factor. For α-diimine nickel(II) catalysts, increasing the bulk of the substituents on the N-aryl rings generally leads to a decrease in catalytic activity. jlu.edu.cn Conversely, the introduction of electron-donating groups can enhance activity and lead to polymers with higher molecular weights. jlu.edu.cn The orientation and complexity of substituents relative to the metal center are crucial in steering catalytic activities and selectivities. nih.gov
C-N Cross-Coupling Reactions
This compound, as a secondary amine, is a potential substrate for C-N cross-coupling reactions, which are fundamental transformations for synthesizing a wide range of nitrogen-containing compounds, including pharmaceuticals and functional materials. rsc.org Palladium and copper-based catalytic systems are the most prominent methods for achieving these transformations.
Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a powerful method for forming C-N bonds. researchgate.netmit.edu These reactions typically involve the coupling of an amine with an aryl or vinyl halide/triflate. For a secondary amine like this compound, this reaction would provide a direct route to N-aryl or N-alkenyl derivatives.
The choice of ligand for the palladium center is critical for a successful transformation. Biaryl phosphine (B1218219) ligands, such as BINAP, are often effective. researchgate.net The reaction conditions, including the base and solvent, must be carefully optimized. Sodium tert-butoxide (NaOtBu) is a commonly used base, and toluene (B28343) is a typical solvent. researchgate.net These systems have been successfully applied to a wide range of secondary amines, including those with significant steric hindrance, and a broad scope of (hetero)aryl chlorides and bromides under mild conditions. researchgate.netmit.edu The general mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Copper-catalyzed C-N cross-coupling reactions, historically known as the Ullmann condensation, represent an alternative and often complementary approach to palladium-catalyzed methods. sioc-journal.cnbeilstein-journals.org These reactions are particularly useful for coupling amines with aryl halides. Recent advancements have led to the development of more efficient catalytic systems that operate under milder conditions, often employing various ligands to facilitate the reaction. sioc-journal.cnacademie-sciences.fr
For a substrate like this compound, a copper-catalyzed N-arylation would involve its reaction with an aryl halide in the presence of a copper catalyst (e.g., CuI) and a base. academie-sciences.fr The scope of these reactions has been expanded to include various nitrogen-containing nucleophiles and electrophiles. sioc-journal.cn More recently, photoinduced copper-catalyzed methods have emerged, allowing for enantioselective C-N cross-couplings under the action of visible light, which opens new avenues for creating chiral N-alkylated aniline (B41778) derivatives. nih.govsnnu.edu.cn
Multicomponent Reactions and Other Catalytic Transformations
Manganese-Catalyzed Amination Reactions
No information was found on the use of this compound or its metal complexes in manganese-catalyzed amination reactions. While manganese catalysis is a broad field for C-N bond formation due to the metal's low cost and toxicity, specific examples involving this compound as a ligand or substrate are not present in the available literature. smolecule.combeilstein-journals.org
Regioselective Functionalization via Catalysis
There is no available data describing the role of this compound in catalytic regioselective functionalization. Research on regioselective C-H functionalization is extensive, but studies specifically employing this compound as a catalyst, ligand, or substrate directing group were not identified. nih.govnih.gov
Electrocatalysis and Oriented Electric Field Effects on Reactivity
No research could be located concerning the electrocatalysis of this compound or the effects of oriented electric fields on its reactivity. While the electrocatalytic hydrogenation of its precursor, 2-methoxyaniline (o-anisidine), has been studied, this research does not extend to the N-cyclohexyl derivative or investigate electric field effects. rsc.org
Theoretical and Computational Investigations of N Cyclohexyl 2 Methoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and conformational possibilities, providing insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. austinpublishinggroup.com It is a widely used approach in quantum chemistry for calculating properties such as molecular energies, electron density distribution, and orbital energies. echemcom.comsamipubco.com For N-cyclohexyl-2-methoxyaniline, DFT calculations would typically be employed to determine its electronic properties, which are crucial for understanding its reactivity and behavior in chemical reactions.
Key electronic structure parameters that would be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. austinpublishinggroup.com A smaller gap generally indicates higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Furthermore, the molecular electrostatic potential (MEP) map can be generated from the calculated electron density. The MEP is a valuable tool for visualizing the charge distribution on the molecule and identifying regions that are electron-rich (negative potential) or electron-poor (positive potential), which correspond to sites susceptible to electrophilic and nucleophilic interactions, respectively. echemcom.comsamipubco.com
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Representative Value | Description |
|---|---|---|
| HOMO Energy | -5.5 eV to -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| LUMO Energy | -0.5 eV to 0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.0 eV to 7.0 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Note: The values in this table are hypothetical and represent typical ranges for similar aniline (B41778) derivatives. Actual values would require specific DFT calculations for this compound.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties.
Due to the presence of flexible single bonds, particularly the bond connecting the cyclohexyl ring to the nitrogen atom and the methoxy (B1213986) group, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational methods can be used to identify the various stable conformers and determine their relative energies. The most stable conformer, or the global minimum, is the one with the lowest energy. The results of such an analysis are often presented as a potential energy surface scan, showing the change in energy as a specific dihedral angle is rotated.
Table 2: Representative Optimized Geometric Parameters for a Stable Conformer
| Parameter | Bond/Angle | Representative Value |
|---|---|---|
| Bond Length | C(aryl)-N | ~1.40 Å |
| Bond Length | N-C(cyclohexyl) | ~1.47 Å |
| Bond Length | C(aryl)-O | ~1.36 Å |
| Bond Angle | C(aryl)-N-C(cyclohexyl) | ~120° |
Note: These values are illustrative and based on typical bond lengths and angles for similar chemical structures.
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows for the exploration of reaction pathways, the characterization of transient species like transition states, and the prediction of reaction outcomes.
Potential Energy Surface Mapping and Transition State Characterization
The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. smu.edu For a chemical reaction, the PES provides a landscape that connects reactants, transition states, and products. smu.edu Mapping the PES for a reaction involving this compound would involve identifying the minimum energy path that the reactants follow to become products. smu.edu
A critical point on the PES is the transition state (TS), which is the saddle point corresponding to the highest energy barrier along the minimum energy path. smu.edu Computationally identifying and characterizing the transition state is key to understanding the reaction kinetics. This involves locating a stationary point on the PES that has one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the TS structure is located, its energy can be used to calculate the activation energy of the reaction.
Analysis of Reaction Selectivity and Efficiency
Computational methods can provide significant insights into the selectivity (regio-, chemo-, and stereoselectivity) and efficiency of chemical reactions. For reactions involving this compound, different reaction pathways may be possible, leading to different products. By calculating the activation energies for each competing pathway, it is possible to predict which product will be favored. The pathway with the lower activation energy will be kinetically preferred and will correspond to the major product under kinetic control.
Investigation of Electrostatic Catalysis and Oriented Electric Fields
Electrostatic interactions play a crucial role in chemical reactivity and catalysis. wwu.edu Electrostatic catalysis refers to the acceleration of a reaction by an environment that provides electrostatic stabilization to the transition state more than to the reactant state. wwu.edunih.gov This can be achieved through the strategic placement of charged or polar functional groups within a catalyst or solvent. researchgate.net
Computational studies can investigate the role of electrostatic effects in reactions involving this compound. By analyzing the change in charge distribution and dipole moment as the reaction proceeds from reactant to transition state, it is possible to determine if the transition state is more polar than the reactant. If so, the reaction rate can be enhanced by a polar environment or by an external oriented electric field. escholarship.org Computational models allow for the application of a virtual external electric field to simulate its effect on the reaction's activation energy and selectivity, providing a deeper understanding of how electrostatic forces can be harnessed to control chemical reactions. escholarship.orgnih.gov
Computational Studies of Ligand-Metal Interactions and Complex Stability
Theoretical and computational chemistry offers a powerful lens for examining the intricate interactions between ligands and metal ions at an atomic level. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a robust understanding of its potential coordination behavior and complex stability can be extrapolated from research on analogous chemical systems. umn.edu By leveraging density functional theory (DFT) and other computational methods, researchers can predict and analyze the electronic and structural properties of metal complexes. researchgate.net This section will, therefore, discuss the anticipated nature of ligand-metal interactions and the stability of complexes formed with this compound, based on established principles and computational findings for related aniline and cyclohexylamine (B46788) derivatives.
The this compound ligand presents a multifaceted coordination profile, with the secondary amine nitrogen atom being the primary site for metal binding. The lone pair of electrons on the nitrogen atom can form a coordinate covalent bond with a metal center. The presence of both a bulky cyclohexyl group and a methoxy group at the ortho position on the aniline ring introduces significant steric and electronic effects that would be of central interest in computational investigations.
Computational approaches, primarily DFT, would be employed to model the geometric and electronic structure of potential metal complexes. researchgate.net Geometry optimization would reveal the most stable conformations of the complexes, including bond lengths, bond angles, and coordination geometries around the metal center. nih.gov Natural Bond Orbital (NBO) analysis could be utilized to probe the nature of the metal-ligand bond, quantifying the charge transfer from the ligand to the metal. nih.gov
The stability of the metal complexes is a critical aspect that can be quantitatively assessed through computational means. The binding energy between the this compound ligand and a metal ion is a key indicator of complex stability. This can be calculated as the difference between the total energy of the complex and the sum of the energies of the free ligand and the metal ion. Furthermore, thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of complex formation can be computed to provide a more comprehensive picture of the stability under various conditions. nih.gov
The table below illustrates hypothetical, yet realistic, binding energies for this compound with various divalent transition metal ions, as would be predicted by DFT calculations. The trend in binding energies would be expected to follow the Irving-Williams series for high-spin octahedral complexes.
Interactive Data Table: Predicted Binding Energies of this compound Metal Complexes
| Metal Ion (M²⁺) | Predicted Binding Energy (kcal/mol) | Predicted M-N Bond Length (Å) |
| Mn²⁺ | -150 | 2.25 |
| Fe²⁺ | -165 | 2.20 |
| Co²⁺ | -175 | 2.15 |
| Ni²⁺ | -185 | 2.10 |
| Cu²⁺ | -195 | 2.05 |
| Zn²⁺ | -170 | 2.18 |
Note: The data in this table is illustrative and based on expected trends from computational studies of similar amine complexes. Actual values would require specific DFT calculations.
Furthermore, the methoxy group in the ortho position can also influence the ligand's electronic properties and, consequently, its interaction with the metal center. The oxygen atom of the methoxy group could potentially engage in a secondary, weaker interaction with the metal ion, forming a chelate ring. Quantum Theory of Atoms in Molecules (QTAIM) analysis would be a suitable method to investigate the existence and nature of such weak intramolecular interactions.
Advanced Analytical Techniques in Research of N Cyclohexyl 2 Methoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-cyclohexyl-2-methoxyaniline and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: Proton NMR spectra offer insights into the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum typically displays characteristic signals for the aromatic protons of the methoxyaniline ring, the methoxy (B1213986) group protons, and the protons of the cyclohexyl ring. rsc.orgrsc.org
In a study describing the synthesis of this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed distinct peaks. rsc.org The aromatic protons appear in the range of δ 6.6-6.9 ppm. Specifically, the proton at the 6-position of the phenyl ring appears as a triplet of doublets at δ 6.84 (J = 7.6, 1.3 Hz), while the proton at the 3-position shows as a doublet of doublets at δ 6.75 (J = 8.2, 1.2 Hz). rsc.org The methoxy group (OCH₃) protons typically appear as a sharp singlet. The protons on the cyclohexyl ring exhibit complex multiplets in the upfield region of the spectrum. rsc.orgrsc.org The NH proton of the amine group also gives a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons resonate in the downfield region, typically between δ 110 and 150 ppm. For instance, in this compound, the carbon attached to the methoxy group and the carbon attached to the nitrogen atom are found at δ 152.47 and 140.55 ppm, respectively. rsc.org The carbons of the cyclohexyl ring appear in the upfield region, with signals at δ 53.53, 33.32, 25.91, and 25.04 ppm. rsc.org The methoxy carbon gives a signal around δ 55.82 ppm. rsc.org
The structural elucidation of derivatives of this compound also heavily relies on these NMR techniques. For example, in the case of 2-Bromo-N-cyclohexyl-5-methoxyaniline, the introduction of a bromine atom significantly influences the chemical shifts of the aromatic protons and carbons, providing clear evidence of its substitution pattern. acs.org Two-dimensional NMR techniques, such as COSY and HMBC, are also employed to establish connectivity between protons and carbons, especially in more complex derivatives. researchgate.net
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
|---|---|---|
| Aromatic CH | 6.84 (td, J = 7.6, 1.3 Hz), 6.75 (dd, J = 8.2, 1.2 Hz), 6.63-6.59 (m) | 115.65, 114.93 |
| Aromatic C-N | - | 140.55 |
| Aromatic C-O | - | 152.47 |
| Cyclohexyl CH | Multiplets | 53.53 |
| Cyclohexyl CH₂ | Multiplets | 33.32, 25.91, 25.04 |
| Methoxy OCH₃ | Singlet | 55.82 |
Data sourced from a study on N-alkylation of amines with phenols. rsc.org
Mass Spectrometry for Compound Characterization (e.g., HR-MS, GC/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly valuable in the study of this compound.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. This is crucial for confirming the identity of newly synthesized compounds. For this compound, the calculated mass for the molecular ion [M]⁺ is C₁₃H₁₉NO. In one study, the calculated m/z for a related compound, N-Cyclohexyl-2-methoxy-4-nitroaniline, was used to confirm its synthesis. thieme-connect.com
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used to identify and quantify volatile and semi-volatile organic compounds in a mixture. nemi.govnih.gov In the context of this compound research, GC/MS is employed to monitor the progress of a reaction, assess the purity of the final product, and identify any byproducts. thieme-connect.comnih.gov The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass spectrum for each component as it elutes from the column, allowing for its identification by comparing the spectrum to a library of known compounds. nemi.gov
Table 2: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Technique | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Methyl 2-(cyclohexylamino)benzoate | HR-MS (GC-EI) | 233.1416 [M]⁺ | 233.1424 | thieme-connect.comthieme-connect.com |
| 2-Bromo-N-cyclohexyl-5-methoxyaniline | HRMS (ESI-TOF) | 240.1150 [M+H]⁺ | 240.1147 | acs.org |
This table presents high-resolution mass spectrometry data for derivatives related to this compound, demonstrating the accuracy of the technique in confirming molecular formulas.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. copbela.org
The IR spectrum of this compound exhibits several key absorption bands that confirm its structure. pressbooks.pubopenstax.org
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. libretexts.org The sharpness and intensity of this peak can distinguish it from the broader O-H stretch of alcohols. libretexts.org
C-H Stretches: The spectrum will also show absorptions for the C-H stretching vibrations of the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic cyclohexyl group (just below 3000 cm⁻¹).
C=C Stretch: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. libretexts.org
C-O Stretch: The C-O stretching vibration of the methoxy group is typically observed as a strong band in the 1200-1300 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration for an aromatic amine is found in the 1250-1335 cm⁻¹ range. orgchemboulder.com
In the synthesis of various derivatives, IR spectroscopy is used to confirm the introduction or modification of functional groups. For example, in the synthesis of N-substituted pyrazoles from primary amines, IR spectroscopy was used to identify key functional groups in the resulting products. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Cyclohexyl Group | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methoxy Group | C-O Stretch | 1200 - 1300 |
| Aromatic Amine | C-N Stretch | 1250 - 1335 |
This table summarizes the expected infrared absorption frequencies for the key functional groups present in this compound based on general spectroscopic principles. libretexts.orgorgchemboulder.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements (primarily carbon, hydrogen, and nitrogen). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a fundamental check of the compound's purity and stoichiometry.
For instance, in the characterization of a related compound, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl)pyridine, elemental analysis was performed to confirm its composition. The calculated percentages for Carbon (76.15%), Hydrogen (7.99%), and Nitrogen (7.40%) were found to be in close agreement with the experimentally found values of Carbon (76.18%), Hydrogen (8.00%), and Nitrogen (7.40%). orgsyn.org Similarly, for derivatives of this compound, elemental analysis provides the final confirmation of the successful synthesis and purification of the target molecule. nih.gov For example, in the synthesis of N-[(1H-benzimidazol-2-yl)-methyl]-4-methoxyaniline, the calculated elemental composition (C 71.13%, N 16.59%, H 5.97%) was compared to the found values (C 71.11%, N 15.87%, H 5.90%) to verify the structure. nih.gov
Q & A
Q. What are the recommended protocols for synthesizing N-cyclohexyl-2-methoxyaniline with high purity for laboratory use?
Methodological Answer: Synthesis typically involves a nucleophilic substitution or reductive amination between 2-methoxyaniline and cyclohexyl halides or ketones. Key steps include:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors and byproducts.
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3) and adjust reaction time/temperature (e.g., 60–80°C for 12–24 hours under nitrogen) .
- Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR (δ ~6.8–7.2 ppm for aromatic protons; δ ~3.7 ppm for methoxy group) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Respiratory Protection : Use NIOSH-certified P95 respirators if aerosolization occurs (e.g., during grinding) .
- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 4°C to prevent degradation .
- Waste Disposal : Neutralize with dilute HCl (1 M) before disposal in halogenated solvent waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer: Conflicting toxicity data often arise from differences in assay conditions or impurity profiles. A systematic approach includes:
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD Test Guidelines 423 for acute toxicity).
- Impurity Profiling : Analyze batches via LC-MS to identify contaminants (e.g., residual cyclohexylamine or methoxy derivatives) .
- Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to assess metabolic pathways (CYP450-mediated oxidation) and compare with in vivo rodent data .
Q. What advanced techniques are suitable for studying the environmental stability of this compound?
Methodological Answer:
- Photodegradation Analysis : Expose samples to UV light (λ = 254 nm) and monitor degradation via GC-MS. Identify byproducts (e.g., cyclohexanol or methoxyquinone derivatives) .
- Soil Mobility Assays : Use OECD Guideline 121 (column leaching tests) with HPLC quantification to measure adsorption coefficients (Kd) .
- Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict biodegradation half-lives and bioaccumulation potential .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Derivative Synthesis : Modify substituents (e.g., halogenation at the 4-position or alkylation of the cyclohexyl group) .
- Biological Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase inhibition) using Ellman’s method .
- Computational SAR : Perform docking studies (AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with activity .
Q. What methodological strategies address challenges in quantifying trace amounts of this compound in complex matrices?
Methodological Answer:
- Sample Preparation : Use SPE cartridges (C18 or HLB phases) to isolate the compound from biological/environmental samples .
- Detection Limits : Optimize LC-MS/MS parameters (MRM transitions m/z 220 → 148 for quantification) to achieve ppb-level sensitivity .
- Matrix Effects : Validate recovery rates (80–120%) using isotopically labeled internal standards (e.g., deuterated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
